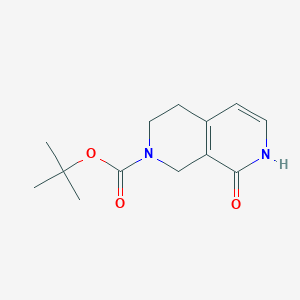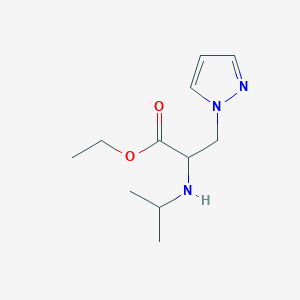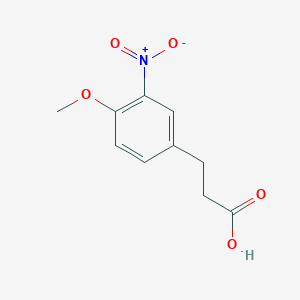
1H-indole-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3,4-dicarbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its two nitrile groups attached to the 3rd and 4th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as piperidine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions: 1H-Indole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of 1H-indole-3,4-diamine.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
1H-Indole-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity to target molecules .
類似化合物との比較
1H-Indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of nitrile groups.
1H-Indole-3-acetonitrile: Contains a single nitrile group at the 3rd position.
1H-Indole-3-carboxylic acid: Features a carboxylic acid group at the 3rd position.
Uniqueness: This dual nitrile functionality distinguishes it from other indole derivatives and enhances its versatility in various chemical reactions and applications .
特性
分子式 |
C10H5N3 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
1H-indole-3,4-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H |
InChIキー |
XNGITTFJJOJTIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC=C2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


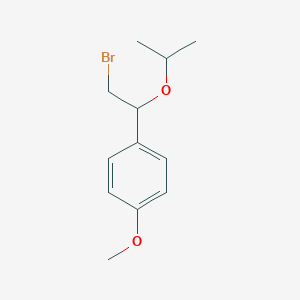
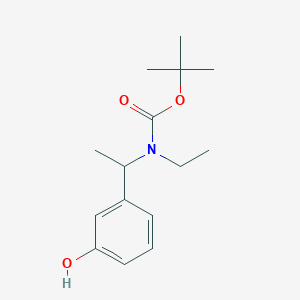

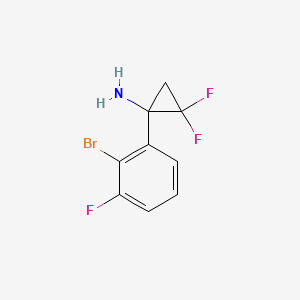

![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)



